

Molecular weight and formula of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

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Compound of Interest

Compound Name: (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

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An In-depth Technical Guide to (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

This guide provides a comprehensive overview of **(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol**, a pivotal chiral auxiliary and catalyst precursor in asymmetric synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Properties

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol, also known as α,α -Diphenyl-D-prolinol, is a white to off-white crystalline solid.^[1] Its chemical structure features a pyrrolidine ring and two phenyl groups attached to a carbinol carbon, rendering it a valuable asset in stereoselective chemical transformations.

The key quantitative properties of **(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol** are summarized in the table below for ease of reference.

Property	Value
Molecular Formula	C ₁₇ H ₁₉ NO[1][2][3][4][5][6]
Molecular Weight	253.34 g/mol [2][6]
Melting Point	77-80 °C[1][4]
Optical Activity	[α] _{20/D} +69°, c = 3 in chloroform[3]
Boiling Point	396.54°C (estimate)[1][4]
Density	1.0078 g/cm ³ (estimate)[1][4]
pKa	13.15 ± 0.29 (Predicted)[1][3]
CAS Number	22348-32-9[1][2][3]

Synthesis and Experimental Protocols

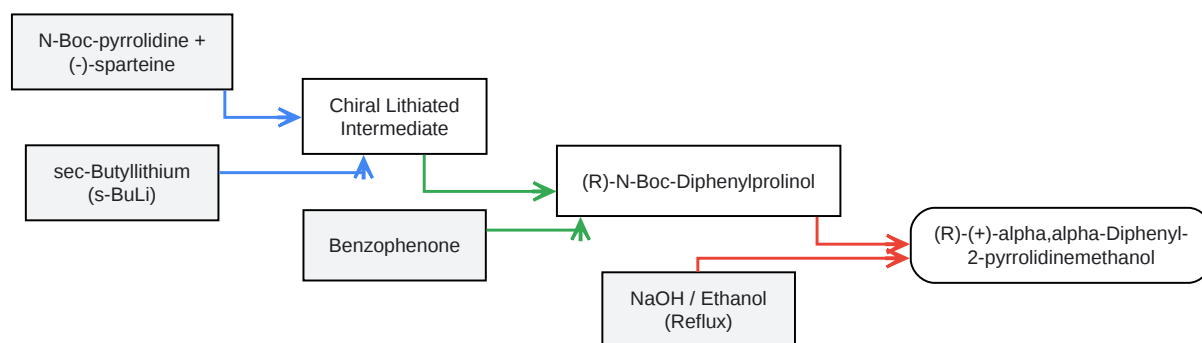
The enantiomerically pure synthesis of **(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol** is critical for its application in asymmetric reactions. Several synthetic routes have been established, with a common approach involving the asymmetric deprotonation of an N-protected pyrrolidine followed by reaction with an electrophile.

A well-documented method involves the use of N-tert-butoxycarbonyl (Boc) protected pyrrolidine and the chiral ligand (-)-sparteine.[7]

Experimental Protocol:

- Preparation of N-Boc-pyrrolidine: Pyrrolidine is reacted with di-tert-butyl dicarbonate in dichloromethane to yield N-(tert-Butoxycarbonyl)pyrrolidine.[7]
- Asymmetric Lithiation: Anhydrous ether is charged with (-)-sparteine and N-Boc-pyrrolidine, then cooled to -70°C.[8] sec-Butyllithium is added dropwise to effect an asymmetric deprotonation, forming a chiral organolithium intermediate.[7][8]
- Reaction with Benzophenone: A solution of benzophenone in anhydrous ether is added dropwise to the cooled suspension. The reaction is maintained at -70°C for approximately 2 hours.[8]

- Quenching and Extraction: The reaction is quenched with glacial acetic acid.[8] The crude product is extracted from the aqueous phase using diethyl ether, washed with brine, and dried over magnesium sulfate.[7]
- Purification and Deprotection: The resulting (R)-(+)-2-(diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine is purified by recrystallization.[7][8] The Boc-protecting group is then removed by heating the intermediate to reflux in a solution of sodium hydroxide in absolute ethanol.[7]
- Final Product Isolation: After removing the solvent under reduced pressure, the final product, **(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol**, is isolated.[7]



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Synthesis workflow from N-Boc-pyrrolidine.

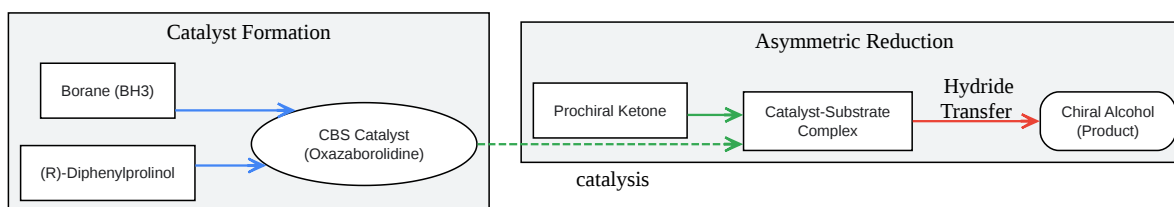
Applications in Asymmetric Synthesis

The primary application of **(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol** is as a precursor to chiral catalysts, most notably in the Corey-Bakshi-Shibata (CBS) reduction.

This compound is used to prepare the corresponding oxazaborolidines, which are highly effective catalysts for the borane-mediated asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][9]

Mechanism Overview:

- (R)-Diphenylprolinol reacts with a borane source (e.g., borane-methyl sulfide complex) to form the chiral oxazaborolidine catalyst.
- The catalyst coordinates with another equivalent of borane, activating it for reduction.
- The prochiral ketone coordinates to the Lewis acidic boron atom of the catalyst in a sterically defined manner.
- An intramolecular hydride transfer from the coordinated borane to the ketone's carbonyl carbon occurs, leading to the formation of a chiral alcohol with high enantioselectivity.



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Role in CBS-mediated asymmetric ketone reduction.

Beyond CBS reductions, **(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol** serves as a valuable chiral building block and reagent in various synthetic endeavors:

- Drug Synthesis: It is used as a reagent in the synthesis of the antidepressant (S)-duloxetine. [3][4]
- Pharmaceutical Research: Its trimethylsilyl ether derivative is utilized in drug formulation to enhance the solubility and stability of active pharmaceutical ingredients. [10]
- Neuroactivity: The compound has been shown to have amphetamine-like effects and can inhibit neurite growth in PC12 cells, indicating potential neurotoxic effects at certain concentrations. [3]

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